5-(Trifluoromethyl)-2-furoic acid

Description

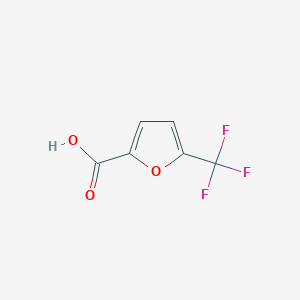

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYPCKBOJBGJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380546 | |

| Record name | 5-(trifluoromethyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56286-73-8 | |

| Record name | 5-(Trifluoromethyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56286-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(trifluoromethyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(Trifluoromethyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(Trifluoromethyl)-2-furoic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available data from suppliers and computational predictions, offering a valuable resource for researchers and professionals in drug development and related fields.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 56286-73-8[1] |

| Molecular Formula | C₆H₃F₃O₃[1] |

| Molecular Weight | 180.08 g/mol [1] |

| Canonical SMILES | C1=C(OC(=C1)C(F)(F)F)C(=O)O |

| InChI | InChI=1S/C6H3F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |

| InChIKey | XLYPCKBOJBGJEB-UHFFFAOYSA-N |

Physical Properties

The physical properties of this compound are summarized in the table below. The available data is a combination of information from chemical suppliers and computational predictions.

| Property | Value | Source |

| Physical State | Solid. Appears as a white to off-white solid. | CookeChem |

| Melting Point | 116-120 °C | CookeChem |

| Boiling Point (Predicted) | 243.7 ± 40.0 °C | CookeChem |

| Density (Predicted) | 1.522 ± 0.06 g/cm³ | CookeChem |

| pKa (Predicted) | 2.44 ± 0.10 | CookeChem |

| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents. | |

| Storage | Store at 2-8 °C. | Sigma-Aldrich |

Chemical Properties and Reactivity

Key Reactive Sites:

-

Carboxylic Acid Group (-COOH): This is the primary functional group and will undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

-

Reduction: Reduction to the corresponding alcohol, 5-(trifluoromethyl)furfuryl alcohol, using strong reducing agents like lithium aluminum hydride.

-

Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 2-(trifluoromethyl)furan is a potential transformation.

-

-

Furan Ring: The furan ring is an electron-rich aromatic system, but the presence of the electron-withdrawing trifluoromethyl group at the 5-position and the carboxylic acid group at the 2-position deactivates the ring towards electrophilic aromatic substitution. Reactions would likely require forcing conditions and would be directed by the existing substituents.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is generally stable and unreactive under most conditions. Its strong electron-withdrawing nature significantly influences the electronic properties of the furan ring and the acidity of the carboxylic acid group.

A logical workflow for synthesizing derivatives of this compound would primarily involve transformations of the carboxylic acid group.

Spectral Data

As of the date of this guide, experimentally obtained spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in publicly accessible databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not available in the current literature. Standard analytical chemistry methodologies should be employed for this purpose. The following are generalized protocols for key analyses.

5.1. Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Expected ¹H NMR Features: Signals corresponding to the two protons on the furan ring and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the trifluoromethyl group.

-

Expected ¹³C NMR Features: Signals for the carbon atoms of the furan ring, the carboxylic acid carbonyl carbon, and the trifluoromethyl carbon.

-

Expected ¹⁹F NMR Features: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

5.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

Broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

-

Sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C-O stretch (around 1300-1200 cm⁻¹).

-

Strong C-F stretching bands (around 1350-1150 cm⁻¹).

-

Peaks characteristic of the furan ring.

-

5.4. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

A general workflow for the chemical analysis of this compound is depicted below.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other furoic acid derivatives suggests potential applications in various therapeutic areas, but this would require experimental validation. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity.

Conclusion

This compound is a readily available building block with potential for use in the development of new chemical entities. This guide provides a summary of its known physical and chemical properties based on currently available data. Further experimental investigation is required to fully characterize this compound, including detailed spectroscopic analysis and evaluation of its biological activity.

References

5-(Trifluoromethyl)-2-furoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-2-furoic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Core Chemical Data

This compound, also known as 5-(Trifluoromethyl)furan-2-carboxylic acid, is a white to off-white solid. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 56286-73-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃F₃O₃ | [1][3] |

| Molecular Weight | 180.08 g/mol | [1][3] |

| IUPAC Name | 5-(trifluoromethyl)furan-2-carboxylic acid | [6] |

| Synonyms | This compound, 5-(Trifluoromethyl)furan-2-carboxylic acid | [2][3] |

| Storage Temperature | 2-8 °C | [6] |

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are not widely published in public literature, its synthesis can be inferred from standard organic chemistry principles involving the functionalization of furan rings. A plausible synthetic approach is outlined below.

Conceptual Synthetic Pathway

A potential synthetic route to this compound could involve the introduction of a trifluoromethyl group onto a suitable furan precursor, followed by the oxidation of a side chain to a carboxylic acid.

Caption: A generalized workflow for the synthesis of this compound.

General Experimental Protocol for Furan Carboxylic Acid Synthesis (Illustrative)

The following is a generalized protocol for the synthesis of a furan carboxylic acid derivative, which can be adapted for the specific synthesis of this compound, assuming a suitable starting material is available.

Suzuki Coupling for Aryl-Furan Formation (Example for a related compound):

This protocol describes the synthesis of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, which involves a Suzuki coupling followed by hydrolysis. This illustrates a common method for creating substituted furan rings.

-

Reaction Setup: In a nitrogen-purged flask, dissolve methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride in dry 1,4-dioxane.

-

Base Addition: Add a 2 M aqueous solution of sodium carbonate to the reaction mixture.

-

Reaction Conditions: Stir the mixture overnight at 90 °C.

-

Workup: After cooling, filter the solution through celite.

-

Hydrolysis: To the resulting methyl 5-(4-nitrophenyl)furan-2-carboxylate in a mixture of water and methanol, add sodium hydroxide and reflux for 3 hours to yield the carboxylic acid.[7]

Spectroscopic Data and Characterization

Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two protons on the furan ring, likely appearing as doublets. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the furan ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon (which would show coupling with fluorine). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (180.08), and characteristic fragmentation patterns including the loss of the carboxylic acid group and trifluoromethyl group. |

Applications in Drug Development and Research

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Potential Roles in Drug Discovery

-

Scaffold for Bioactive Molecules: this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Furan-2-carboxylic acid derivatives have been investigated for the treatment of type 2 diabetes mellitus.[8]

-

Antitubercular Agents: Phenyl-furan-2-carboxylic acids have shown promise as potential therapeutics targeting iron acquisition in mycobacterial species.[7]

-

General Bioisostere: The furan ring can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can be advantageous in drug design.

Logical Flow of Furan Derivatives in Drug Discovery

Caption: A simplified workflow illustrating the progression of furan-based compounds in a drug discovery pipeline.

Conclusion

This compound represents a valuable, albeit not extensively documented, chemical entity with significant potential for applications in medicinal chemistry and materials science. Its fluorinated furan structure makes it an attractive starting material for the synthesis of novel compounds with enhanced biological and chemical properties. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its utility.

References

- 1. 5-(Trifluoromethyl)furan-2-carboxylicacid , 98% , 56286-73-8 - CookeChem [cookechem.com]

- 2. 56286-73-8 CAS Manufactory [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 56286-73-8|5-(Trifluoromethyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 5-(Trifluoromethyl)furan-2-carboxylic acid_56286-73-8_Hairui Chemical [hairuichem.com]

- 6. This compound | 56286-73-8 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure and Spectral Data of 5-(Trifluoromethyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-2-furoic acid is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motifs, combining a furan ring with a carboxylic acid and a trifluoromethyl group, suggest potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the trifluoromethyl group is anticipated to significantly influence the electronic properties and reactivity of the furoic acid core. This guide provides a summary of its structure and outlines the standard methodologies for acquiring its spectral data.

Molecular Structure and Properties

The fundamental structure of this compound is characterized by a furan ring substituted at the C5 position with a trifluoromethyl group and at the C2 position with a carboxylic acid group.

| Property | Value |

| IUPAC Name | 5-(Trifluoromethyl)furan-2-carboxylic acid |

| CAS Number | 56286-73-8 |

| Molecular Formula | C₆H₃F₃O₃ |

| Molecular Weight | 180.08 g/mol |

| InChI Key | XLYPCKBOJBGJEB-UHFFFAOYSA-N |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The proton at the C3 position would likely appear downfield due to the deshielding effect of the adjacent carboxylic acid group, while the proton at the C4 position would be upfield relative to it. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum should display six distinct signals. The carbon of the carboxylic acid group will be the most downfield signal. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The four carbons of the furan ring will have chemical shifts influenced by their respective substituents.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F stretch (Trifluoromethyl): Strong absorptions in the 1350-1150 cm⁻¹ region.

-

C-O stretch (Furan Ring and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.

-

C=C stretch (Furan Ring): Absorptions around 1600-1475 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI-MS): The mass spectrum under EI conditions would be expected to show a molecular ion peak [M]⁺ at m/z 180. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially rearrangements involving the furan ring.

Experimental Protocols

The following sections detail the standard experimental procedures for obtaining the spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard (e.g., TMS).

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If desired, acquire a ¹⁹F NMR spectrum.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or the internal standard.

-

5-(Trifluoromethyl)-2-furoic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Core Literature and Experimental Data for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-2-furoic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance their pharmacological profiles. This is attributed to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, which can improve a drug candidate's potency, membrane permeability, bioavailability, and resistance to metabolic degradation.[1][2]

The furan-2-carboxylic acid (furoic acid) scaffold itself is a versatile building block found in numerous approved pharmaceutical agents and biologically active compounds. Its derivatives have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. The combination of the furoic acid core with a trifluoromethyl substituent at the 5-position presents a compelling molecular architecture for the design of novel therapeutics.

This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogs. Due to the limited specific data on the title compound, this guide also includes proposed experimental protocols and extrapolated data based on well-documented precursors and related molecules to serve as a foundational resource for researchers.

Synthesis and Experimental Protocols

While specific literature detailing a complete synthesis of this compound is scarce, a viable synthetic route can be proposed based on the radical trifluoromethylation of furan derivatives followed by oxidation. The most plausible pathway involves the synthesis of the precursor, 5-(Trifluoromethyl)-2-furaldehyde, which is then oxidized to the desired carboxylic acid.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 5-(Trifluoromethyl)-2-furaldehyde

This protocol is adapted from established methods for the oxidation of furfural derivatives to their corresponding carboxylic acids.[3][4][5][6][7]

-

Materials: 5-(Trifluoromethyl)-2-furaldehyde, Silver(I) oxide (Ag₂O), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether, Deionized water.

-

Procedure:

-

A solution of sodium hydroxide (e.g., 10% w/v in water) is prepared and cooled in an ice bath.

-

5-(Trifluoromethyl)-2-furaldehyde is suspended in water and cooled to 0-5 °C with stirring.

-

Freshly prepared or commercial Silver(I) oxide (approx. 2 molar equivalents) is added to the aldehyde suspension.

-

The cooled NaOH solution is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) until TLC or HPLC analysis indicates the consumption of the starting material.

-

The reaction mixture is filtered to remove silver salts. The solid residue should be washed with a small amount of hot water.

-

The combined filtrate is cooled in an ice bath and acidified with concentrated HCl to a pH of approximately 2-3, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Physicochemical and Spectroscopic Data

No specific experimental data for this compound was found in the reviewed literature. The following tables summarize key data for the parent compound, 2-furoic acid, and a closely related analog, 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid, to provide a basis for comparison and prediction.

Table 1: Physicochemical Properties of Reference Furoic Acids

| Property | 2-Furoic Acid | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid |

| Molecular Formula | C₅H₄O₃ | C₁₂H₆ClF₃O₃[8] |

| Molecular Weight | 112.08 g/mol | 290.62 g/mol [8] |

| CAS Number | 88-14-2 | 302911-88-2[8] |

| Appearance | White crystalline powder | - |

| Melting Point | 128-132 °C | 215-219 °C (dec.)[8] |

Table 2: Spectroscopic Data of 2-Furoic Acid (Reference Compound)

| Spectroscopy Type | Data (Solvent: DMSO-d₆) | Reference |

| ¹H NMR | δ 12.36 (s, 1H, -COOH), 7.90 (dd, 1H, H5), 7.22 (dd, 1H, H3), 6.64 (dd, 1H, H4) | [9][10] |

| ¹³C NMR | δ 159.81 (C=O), 147.44 (C5), 145.38 (C2), 118.16 (C3), 112.52 (C4) | [9][10] |

| Key IR Peaks (cm⁻¹) | ~3100-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1580, 1470 (C=C stretch) | [10] |

| Mass Spectrometry | m/z: 112 (M⁺), 95, 67, 39 | [11] |

Predicted Spectroscopic Data for this compound: Based on the reference data and known substituent effects, the ¹H NMR spectrum would likely show two doublets for the furan protons (H3 and H4), with the H5 proton signal being absent. The powerful electron-withdrawing effect of the -CF3 group would likely shift the remaining proton signals downfield compared to 2-furoic acid. In the ¹³C NMR, the C5 signal would appear as a quartet due to coupling with the fluorine atoms.

Role in Drug Development and Biological Activity

The trifluoromethyl group is a key pharmacophore in modern drug design.[1][12] Its introduction can significantly enhance a molecule's interaction with biological targets and improve its pharmacokinetic properties.[2]

Potential Therapeutic Applications

While biological activity data for this compound is not available, derivatives of both furoic acid and other trifluoromethylated heterocycles have shown promise in several therapeutic areas:

-

Antimicrobial Agents: Furan derivatives are known for their antibacterial and antifungal properties.[13] The strong electron-withdrawing nature of the -CF3 group could potentially enhance these activities.

-

Enzyme Inhibition: Many furoic acid derivatives act as enzyme inhibitors. For example, 5-(tetradecyloxy)-2-furoic acid (TOFA) is an inhibitor of acetyl-CoA carboxylase (ACCA), an enzyme involved in fatty acid synthesis, and has been investigated for its potential in treating prostate cancer.[14]

-

Anticancer Agents: The metabolic stability conferred by the -CF3 group is highly desirable for anticancer drugs. Various trifluoromethylated heterocycles are potent inhibitors of kinases and other targets relevant to oncology.

Logical Pathway for Biological Screening

The evaluation of this compound as a potential drug candidate would follow a logical progression of biological assays.

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Conclusion

This compound represents a molecule of high potential for drug discovery, combining the proven utility of the furoic acid scaffold with the advantageous properties of the trifluoromethyl group. Although direct experimental data for this specific compound is limited in the public domain, this guide provides a robust starting point for researchers by presenting a plausible synthetic route, detailed experimental protocols, and a summary of relevant data from closely related compounds. The strategic importance of trifluoromethylated heterocycles in medicinal chemistry suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents, warranting further investigation into their synthesis and biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. ias.ac.in [ias.ac.in]

- 8. 5-[2-氯-5-(三氟甲基)苯基]-2-糠酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-(Trifluoromethyl)-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 5-(Trifluoromethyl)-2-furoic acid is limited in publicly available scientific literature. This technical guide extrapolates potential activities based on the established biological profiles of structurally related compounds, including derivatives of 2-furoic acid and molecules containing a trifluoromethyl group. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental studies.

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of this compound. By examining the biological effects of structurally analogous compounds, we infer that this molecule may possess significant anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethyl moiety is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity, while the 2-furoic acid scaffold is present in numerous biologically active molecules. This guide summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key signaling pathways to provide a foundational resource for researchers interested in the therapeutic potential of this compound.

Synthesis and Chemical Profile

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 5-Bromo-2-furoic Acid (Precursor)

A general procedure for the bromination of 2-furoic acid involves the treatment of 2-furoic acid with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the product is isolated and purified using standard techniques like crystallization or column chromatography.

Potential Anticancer Activity

The anticancer potential of this compound is inferred from the activities of related compounds, such as 5-(tetradecyloxy)-2-furoic acid (TOFA) and various 5-trifluoromethylpyrimidine derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.

Inferred Mechanism of Action

-

Inhibition of Fatty Acid Synthesis: TOFA, an inhibitor of acetyl-CoA carboxylase (ACCA), the rate-limiting enzyme in de novo fatty acid synthesis, induces apoptosis in cancer cells. Given the structural similarity, this compound might also interfere with cancer cell metabolism.

-

Kinase Inhibition: Trifluoromethylpyrimidine derivatives have been shown to act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The trifluoromethyl group on the furoic acid ring could potentially confer inhibitory activity against various kinases involved in cancer cell signaling.

Signaling Pathway: EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory role of analogous compounds.

Signaling Pathway: TOFA-Induced Apoptosis

Caption: TOFA's mechanism of action leading to apoptosis.

Quantitative Data from Structurally Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(tetradecyloxy)-2-furoic acid (TOFA) | NCI-H460 (Lung) | ~15.6 | |

| 5-(tetradecyloxy)-2-furoic acid (TOFA) | HCT-8 (Colon) | ~15.6 | |

| 5-(tetradecyloxy)-2-furoic acid (TOFA) | HCT-15 (Colon) | ~14.1 | |

| 5-Trifluoromethylpyrimidine derivative (9u) | A549 (Lung) | 0.35 | |

| 5-Trifluoromethylpyrimidine derivative (9u) | MCF-7 (Breast) | 3.24 | |

| 5-Trifluoromethylpyrimidine derivative (9u) | PC-3 (Prostate) | 5.12 |

Experimental Protocols

3.3.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

Workflow for MTT Assay:

Caption: General workflow for an MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.3.2 Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to analyze apoptosis (e.g., using Annexin V/Propidium Iodide staining) and cell cycle distribution (e.g., using Propidium Iodide staining of DNA content) following treatment with the test compound.

Potential Anti-inflammatory Activity

Furan derivatives have been reported to possess anti-inflammatory properties. The potential anti-inflammatory activity of this compound can be investigated using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.

Inferred Mechanism of Action

The anti-inflammatory effects of furoic acid derivatives may be mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and cytokines like TNF-α and IL-6.

Workflow for Anti-inflammatory Assay:

Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Potential Antimicrobial Activity

Derivatives of 2-furoic acid have shown promise as antimicrobial agents. For instance, 5-nitro-2-furoic acid hydrazones exhibit antimycobacterial activity. The presence of the trifluoromethyl group may also contribute to antimicrobial efficacy.

Quantitative Data from Structurally Related Compounds

| Compound | Microorganism | MIC (µM) | Reference |

| 5-Nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis (log-phase) | 2.65 | |

| 5-Nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis (starved-phase) | 10.64 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against various microorganisms.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound emerges as a molecule with significant potential for therapeutic applications, particularly in oncology, and possibly in the management of inflammatory and infectious diseases. The presence of the trifluoromethyl group is anticipated to enhance its biological activity and pharmacokinetic properties.

Future research should focus on:

-

The development of an efficient and scalable synthesis for this compound.

-

Comprehensive in vitro screening to confirm its anticancer, anti-inflammatory, and antimicrobial activities against a broad range of cell lines and pathogens.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

In vivo studies in relevant animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a foundational document to stimulate and guide further investigation into the promising biological activities of this compound.

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-(Trifluoromethyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety, handling, and storage of 5-(Trifluoromethyl)-2-furoic acid based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, some data presented are based on related furoic acid derivatives and should be interpreted with caution. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and a thorough risk assessment.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent furoic acid molecule, potentially enhancing its efficacy or stability. This guide provides essential information for the safe handling, storage, and disposal of this compound to minimize risks in a laboratory setting.

Hazard Identification and Classification

Based on data from structurally similar compounds like 5-Phenyl-2-(trifluoromethyl)-3-furoic acid and 5-Methyl-2-(trifluoromethyl)-3-furoic acid, this compound is anticipated to be classified as follows:

-

Respiratory Irritation: May cause respiratory tract irritation.[1][2]

-

Acute Oral Toxicity: May be harmful if swallowed.[1]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data and estimated properties based on similar compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₃F₃O₃ | Calculated |

| Molecular Weight | 180.08 g/mol | Calculated |

| Appearance | White to off-white solid (anticipated) | Based on similar furoic acid derivatives[3] |

| Melting Point | Not available | Data for 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid is 199-205 °C |

| Boiling Point | Not available | --- |

| Solubility | Not available | Furoic acids generally have some solubility in water and are soluble in many organic solvents. |

| pKa | Not available | The trifluoromethyl group is electron-withdrawing and is expected to decrease the pKa compared to 2-furoic acid (pKa ≈ 3.16). |

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and removed correctly.[4]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.[1]

Safe Handling Practices

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid breathing dust, vapor, mist, or gas.[1]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Storage

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep away from heat and sources of ignition.

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Get medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride, may be generated by thermal decomposition.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.1). Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. For large spills, dike the area to contain the spill and follow institutional emergency procedures.[1]

Disposal Considerations

-

Dispose of this chemical in accordance with all applicable federal, state, and local regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

-

It is recommended to dispose of fluorinated organic compounds as hazardous waste. Do not mix with other waste streams unless compatible.

Experimental Protocols (General)

General Synthesis Workflow

The synthesis of this compound would likely involve the oxidation of a suitable precursor, such as 5-(Trifluoromethyl)furfural.

Caption: A general workflow for the synthesis of this compound.

General Purification Protocol (Recrystallization)

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

If necessary, treat the hot solution with activated carbon to remove colored impurities.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

There is currently no available information in the searched literature regarding the specific biological activity or any associated signaling pathways for this compound. A study on a different furoic acid derivative, 5-(tetradecyloxy)-2-furoic acid (TOFA), has shown that it can induce apoptosis in prostate cancer cells by inhibiting fatty acid synthesis and affecting the androgen receptor signaling pathway.[7] However, it is not known if this compound exhibits similar activity.

Due to the lack of data, no diagrams for signaling pathways can be provided at this time.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of safety and handling procedures for this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 5-[2-氯-5-(三氟甲基)苯基]-2-糠酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-(Trifluoromethyl)-2-furoic Acid: Commercial Availability, Applications in Drug Discovery, and Relevant Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-2-furoic acid (CAS No: 56286-73-8) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group onto the furan scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a valuable synthon for the development of novel therapeutic agents and advanced materials.[1] This guide provides an in-depth overview of its commercial availability, applications in drug discovery with a focus on kinase inhibition, and generalized protocols for its use in chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, typically on a scale from milligrams to several grams for research and development purposes. Bulk and commercial quantities may be available upon request from primary manufacturers. The compound is usually supplied as a solid with purity levels ranging from 95% to over 97%.

Quantitative Supplier Data

The following tables summarize key quantitative data for this compound from various suppliers. Pricing is subject to change and should be verified with the respective supplier.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 56286-73-8 |

| Molecular Formula | C₆H₃F₃O₃ |

| Molecular Weight | 180.08 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8 °C |

Table 2: Representative Supplier Information

| Supplier | Grade/Purity | Available Quantities |

| Sigma-Aldrich (via AstaTech) | 95% | 250 mg, 1 g, 5 g[2] |

| Parchem | 97% | Inquire for details[3] |

| Atomax Chemicals Co., Ltd. | N/A | Inquire for details[4] |

| HXCHEM | N/A | Inquire for details[5] |

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The trifluoromethyl-furan moiety is a key pharmacophore in the design of inhibitors for various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. One of the most significant pathways where inhibitors derived from such scaffolds are active is the Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis pathway .

The RIPK1 Signaling Pathway

RIPK1 is a serine/threonine kinase that acts as a critical signaling node in cellular pathways governing inflammation and programmed cell death, including apoptosis and necroptosis.[4][6] In response to stimuli such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate a pro-survival signal through NF-κB activation or trigger cell death.[7] When caspase-8 is inhibited, RIPK1 can auto-phosphorylate and recruit RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to membrane disruption and a form of programmed necrosis.[8][9]

Small molecule inhibitors that target the kinase activity of RIPK1, such as GSK'963, can block this necroptotic cascade and are being investigated for treating inflammatory diseases.[2][6][10] this compound serves as a valuable starting material for the synthesis of such inhibitors, where it is typically converted to an amide to form the core of the final active molecule.

Experimental Protocols and Methodologies

While specific protocols detailing the use of this compound are proprietary to the end-user's project, a common and crucial reaction is its conversion to an amide via a coupling reaction. The following is a generalized, representative protocol for an amide coupling reaction, which is a foundational step in synthesizing more complex molecules like kinase inhibitors.

Representative Protocol: HATU-Mediated Amide Coupling

This protocol describes the formation of an amide bond between a carboxylic acid (like this compound) and a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Materials:

-

This compound (1.0 equivalent)

-

Amine of interest (1.0 - 1.2 equivalents)

-

HATU (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Procedure:

-

In a clean, dry, and inert atmosphere (e.g., under Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add the desired amine (1.0-1.2 eq.) to the solution.

-

Add the base, DIPEA (2.0-3.0 eq.), to the reaction mixture and stir for 5-10 minutes.

-

Add the coupling reagent, HATU (1.1-1.5 eq.), portion-wise to the stirring solution. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 4-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl or 10% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to yield the desired amide.

Visualizations: Workflows and Signaling Pathways

Chemical Procurement and Utilization Workflow

The following diagram illustrates a typical workflow for a research organization to source, procure, and utilize a chemical reagent like this compound.

RIPK1-Mediated Necroptosis Signaling Pathway

This diagram illustrates the simplified signaling cascade leading to necroptosis upon TNFα stimulation and its inhibition by a RIPK1 kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 5. sophion.com [sophion.com]

- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Known Derivatives of 5-(Trifluoromethyl)-2-furoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-2-furoic acid is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the known derivatives of this compound, focusing on their synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, structured quantitative data, and insights into their potential mechanisms of action.

Introduction

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a pivotal strategy in modern drug design. The trifluoromethyl (-CF3) group, in particular, is known to significantly modulate the physicochemical and biological properties of parent compounds. When incorporated into the furan scaffold, specifically as this compound, it provides a versatile platform for the synthesis of a diverse range of derivatives, including esters and amides. These derivatives have been explored for various therapeutic applications, leveraging the enhanced lipophilicity, metabolic stability, and target-binding interactions imparted by the trifluoromethyl moiety. This guide will delve into the known derivatives of this core structure, presenting a consolidated view of their synthesis and functional characteristics.

Synthesis of this compound Derivatives

The primary derivatives of this compound are its esters and amides, formed through standard carboxylic acid derivatization reactions.

General Synthesis of this compound Amides

The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amide Synthesis

A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Step 1: Activation. To a solution of this compound (1 equivalent) in anhydrous DCM, a coupling agent (e.g., EDC, 1.2 equivalents) and an activator (e.g., N-hydroxysuccinimide, 1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.

-

Step 2: Amine Addition. The desired primary or secondary amine (1.1 equivalents) is added to the reaction mixture.

-

Step 3: Reaction. The reaction is stirred at room temperature for 12-24 hours.

-

Step 4: Work-up and Purification. The reaction mixture is washed with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A graphical representation of a typical amide synthesis workflow is provided below.

General Synthesis of this compound Esters

Esterification of this compound can be achieved through several standard methods, including Fischer esterification and reaction with alkyl halides after conversion to the carboxylate salt.

Experimental Protocol: Fischer Esterification

-

Step 1: Reaction Setup. this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Step 2: Catalyst Addition. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added to the solution.

-

Step 3: Reflux. The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

-

Step 4: Work-up and Purification. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude ester is purified by distillation or column chromatography.

The logical relationship for the synthesis of esters is depicted in the following diagram.

Physicochemical Properties

The trifluoromethyl group significantly influences the physicochemical properties of the furoic acid derivatives.

| Property | Influence of -CF3 Group | Typical Values/Ranges |

| pKa | Increases acidity (lowers pKa) due to the strong electron-withdrawing nature. | While specific data for a range of derivatives is not readily available, the pKa of the parent acid is expected to be lower than that of 2-furoic acid (pKa ≈ 3.16). |

| Lipophilicity (logP) | Generally increases lipophilicity, which can enhance membrane permeability. | Dependent on the nature of the ester or amide substituent. |

| Metabolic Stability | The C-F bond is highly stable to metabolic cleavage, often leading to increased half-life in vivo. | Varies with the overall structure of the derivative. |

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a variety of biological activities, primarily as antimicrobial and anticancer agents. The available quantitative data is summarized below.

Antimicrobial Activity

While specific data for a broad range of this compound derivatives is limited, related structures containing the trifluoromethylphenyl pyrazole moiety have shown potent antibacterial activity.

| Derivative Type | Organism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole | Staphylococcus aureus (MRSA) | 3.12 | [1] |

| N-(trifluoromethyl)phenyl pyrazole | Enterococcus faecalis | 3.12 | [1] |

| N-(trifluoromethyl)phenyl pyrazole | Enterococcus faecium | 1.56 | [1] |

Note: These values are for related structures and serve as an indication of the potential of trifluoromethyl-containing heterocycles.

Anticancer Activity

The anticancer potential of trifluoromethyl-containing heterocyclic compounds has been demonstrated in various studies.

| Derivative Type | Cell Line | IC50 (µM) | Reference |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Melanoma (C32) | 24.4 | [2] |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Melanoma (A375) | 25.4 | [2] |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Normal Keratinocytes (HaCaT) | 33.5 | [2] |

Note: These values are for a related heterocyclic system, highlighting the potential cytotoxic effects of the 5-trifluoromethyl moiety.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for derivatives of this compound are not extensively elucidated in the current literature. However, based on related compounds, potential mechanisms can be inferred.

For antimicrobial agents, the disruption of the bacterial cell membrane is a common mechanism for lipophilic compounds. Studies on related phosphonium-based 5-fluorouracil derivatives have shown that they cause significant septal damage and cytosolic alterations in Staphylococcus aureus and trigger plasmolysis in Escherichia coli.[3]

In the context of anticancer activity, many small molecule inhibitors target specific signaling pathways crucial for cancer cell proliferation and survival. A potential signaling pathway that could be targeted by such derivatives is the androgen receptor (AR) signaling pathway, which is critical in prostate cancer. For instance, TOFA (5-tetradecyloxy-2-furoic acid), a derivative of 2-furoic acid, has been shown to inhibit acetyl-CoA-carboxylase-α (ACCA), an enzyme involved in fatty acid synthesis, and to induce apoptosis in prostate cancer cells.[4] This suggests that derivatives of this compound could potentially modulate metabolic pathways in cancer cells.

A simplified representation of a potential signaling pathway involving the Androgen Receptor is provided below.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of 5-(Trifluoromethyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-(Trifluoromethyl)-2-furoic acid and details a robust experimental protocol for the precise quantitative determination of its solubility in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the methodologies required to generate such critical data for research and development purposes.

Predicted Solubility Profile

This compound is an organic compound featuring a furan ring, a carboxylic acid group, and a trifluoromethyl group. This unique combination of functional groups dictates its solubility behavior.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in alcohols like methanol and ethanol. Its solubility in water is likely limited but can be significantly increased in alkaline aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble salt.[1][2][3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, which can solvate the polar carboxylic acid group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid, the compound is expected to have low solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): Intermediate solubility may be observed in solvents like dichloromethane.

A summary of the expected qualitative solubility is presented below.

| Solvent Category | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding is possible via the carboxylic acid group. |

| Polar Aprotic | DMSO, Dimethylformamide (DMF), Acetone | Good | Strong dipole-dipole interactions facilitate solvation. |

| Basic Aqueous | 5% Sodium Bicarbonate, 5% Sodium Hydroxide | High | Formation of a highly soluble carboxylate salt.[1][2] |

| Acidic Aqueous | 5% Hydrochloric Acid | Low | The compound is acidic and will remain in its less soluble protonated form.[1][2] |

| Non-Polar | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant interaction with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Intermediate | Offers a balance of polarity that may allow for some degree of dissolution. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric shake-flask method is recommended. This method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (crystalline solid, >98% purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO) of analytical grade

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Pipettes and other standard laboratory glassware

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Accurately pipette a fixed volume (e.g., 5.0 mL) of each selected solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[4] Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the vials containing the clear, saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the vial with the dried solute is constant.

-

Once dry, allow the vials to cool to room temperature in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or as a mole fraction.

Solubility (g/L) = (Mass of dried solute in g) / (Volume of solvent used for evaporation in L)

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Thermochemical Profile of 5-(Trifluoromethyl)-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 5-(Trifluoromethyl)-2-furoic acid, a compound of interest in medicinal chemistry and materials science. Due to a lack of available experimental or computational data for this specific molecule, this document provides a comprehensive overview of the thermochemical data for the parent compound, 2-furoic acid, as a foundational reference. Furthermore, it details the standardized experimental and computational methodologies that can be employed to determine the thermochemical characteristics of this compound. This guide also explores a relevant biological signaling pathway influenced by a structurally related furan derivative, offering insights into potential mechanisms of action for this class of compounds.

Introduction

This compound is a fluorinated derivative of 2-furoic acid. The introduction of a trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. Understanding the thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, is crucial for predicting reaction spontaneity, equilibrium constants, and for the design of synthetic routes and formulation processes.

Currently, there is a notable absence of published experimental or computational thermochemical data for this compound in the public domain. This guide aims to bridge this gap by providing a framework for obtaining these critical parameters.

Thermochemical Data for 2-Furoic Acid (Reference Compound)

As a baseline for understanding the energetic properties of its trifluoromethyl derivative, the experimentally determined thermochemical data for the parent compound, 2-furoic acid, are presented below. These values have been sourced from the NIST Chemistry WebBook.[1]

| Thermochemical Property | Value | Units | Phase | Reference |

| Enthalpy of Formation (ΔfH°) | -395 ± 3 | kJ/mol | Gas | --INVALID-LINK-- |

| -503 ± 2 | kJ/mol | Solid | --INVALID-LINK-- | |

| Enthalpy of Combustion (ΔcH°) | -2040.7 | kJ/mol | Solid | --INVALID-LINK-- |

| Enthalpy of Sublimation (ΔsubH°) | 108.4 ± 2.4 | kJ/mol | Solid | --INVALID-LINK-- |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental procedures that can be utilized to determine the thermochemical properties of this compound.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of a solid or liquid. From this value, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A pellet of known mass (typically 0.8-1.0 g) of this compound is prepared.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[2]

-

Bomb Assembly: The sample pellet is placed in a crucible within the bomb. A fuse wire is attached to the electrodes, making contact with the sample. The bomb is sealed and purged with oxygen before being pressurized with excess oxygen (typically to 30 atm).

-

Combustion: The bomb is immersed in a known quantity of water in the calorimeter. The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is precisely measured before and after combustion to determine the temperature change (ΔT).

-

Data Analysis: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid. The enthalpy of combustion is then calculated.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine heat capacity, melting point, and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature is programmed to scan over the desired range at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Heat Capacity (Cp): Determined from the heat flow signal in a region with no thermal transitions.

-

Melting Point (Tm): The temperature at which the endothermic melting peak occurs.

-

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

-

Computational Approach for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide reliable estimates of thermochemical properties.

Methodology:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an isodesmic reaction scheme. This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. By using known experimental enthalpies of formation for the other molecules in the reaction, the enthalpy of formation of the target molecule can be derived.

Potential Biological Signaling Pathway

While the specific biological targets of this compound are not yet elucidated, studies on structurally similar compounds can provide valuable insights. For instance, 5-tetradecyl-oxy-2-furoic acid (TOFA), another derivative of 2-furoic acid, has been shown to induce apoptosis in prostate cancer cells by inhibiting fatty acid synthesis.[3] The proposed mechanism involves the inhibition of Acetyl-CoA-Carboxylase-α (ACCA), a key enzyme in this pathway.